

3-Bromodihydro-2H-pyran-4(3H)-one CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromodihydro-2H-pyran-4(3H)-one

Cat. No.: B1291664

[Get Quote](#)

An In-depth Technical Guide to 3-Bromodihydro-2H-pyran-4(3H)-one

This technical guide provides a comprehensive overview of **3-Bromodihydro-2H-pyran-4(3H)-one**, a halogenated heterocyclic ketone of interest to researchers, scientists, and professionals in drug development. This document covers its chemical identity, synthesis, spectroscopic characterization, and potential applications as a versatile building block in medicinal chemistry.

Chemical and Physical Properties

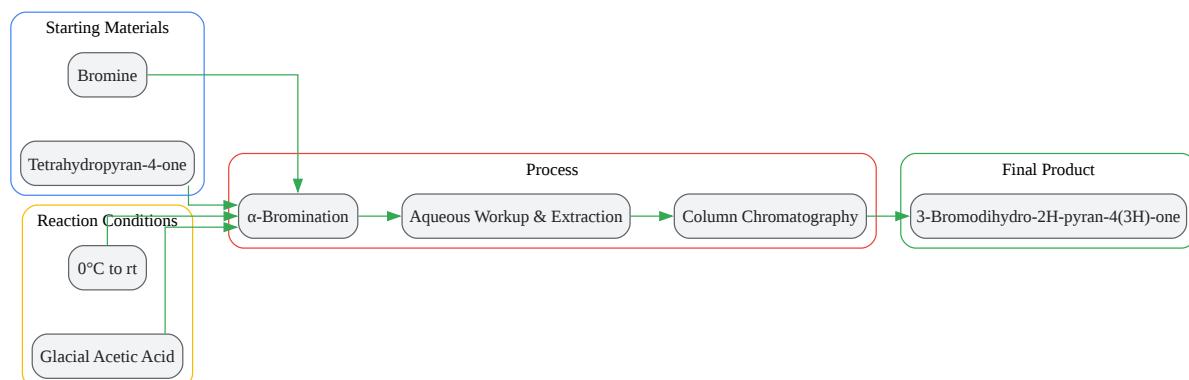
3-Bromodihydro-2H-pyran-4(3H)-one, also known as 3-bromotetrahydropyran-4-one, is a key intermediate in organic synthesis. Its bifunctional nature, possessing both a ketone and an alkyl bromide, allows for a wide range of chemical transformations.

Property	Value
CAS Number	98021-79-5
Molecular Formula	C ₅ H ₇ BrO ₂
Molecular Weight	179.01 g/mol
IUPAC Name	3-bromooxan-4-one
Synonyms	3-Bromotetrahydro-4H-pyran-4-one, 3-bromodihydro-2H-pyran-4(3H)-one

Synthesis of 3-Bromodihydro-2H-pyran-4(3H)-one

The synthesis of **3-Bromodihydro-2H-pyran-4(3H)-one** can be achieved through the α -bromination of the parent ketone, tetrahydropyran-4-one. This reaction is a common transformation in organic synthesis.

Experimental Protocol: α -Bromination of Tetrahydropyran-4-one


Materials:

- Tetrahydropyran-4-one
- Bromine (Br_2)
- Acetic acid (glacial)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tetrahydropyran-4-one (1.0 eq) in glacial acetic acid.
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution. The color of the bromine should dissipate upon addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

- Carefully pour the reaction mixture into a separatory funnel containing ice-cold water and dichloromethane.
- Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-Bromodihydro-2H-pyran-4(3H)-one**.
- The crude product can be further purified by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Synthetic Workflow for **3-Bromodihydro-2H-pyran-4(3H)-one**

Spectroscopic Data and Characterization

Due to the limited availability of published experimental spectra for **3-Bromodihydro-2H-pyran-4(3H)-one**, the following data is predicted based on the analysis of structurally similar

compounds, such as 3-chloro-tetrahydro-pyran-4-one and other brominated ketones.

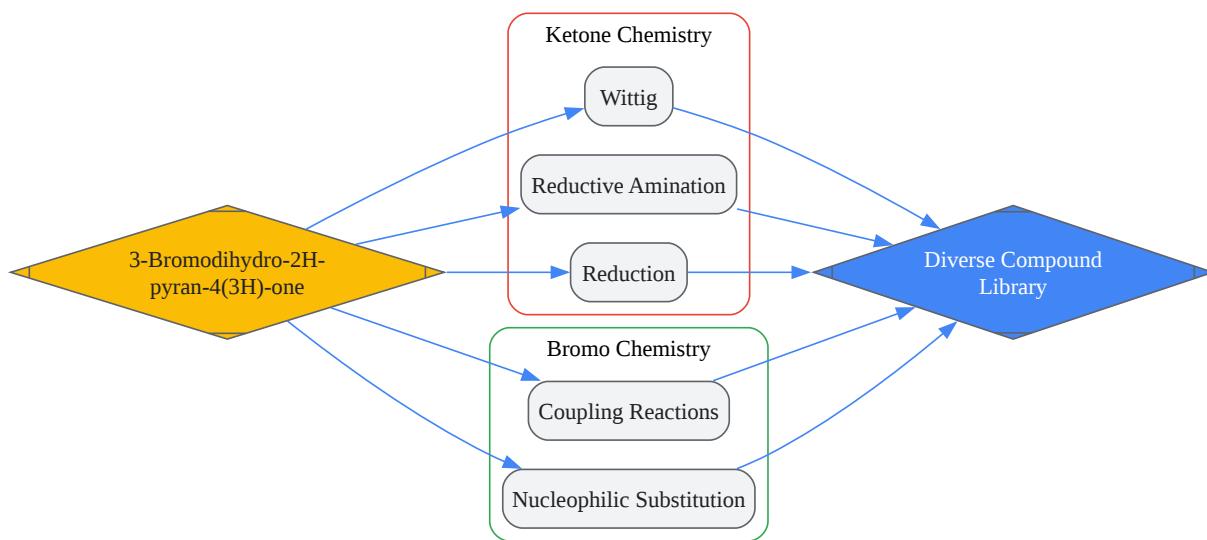
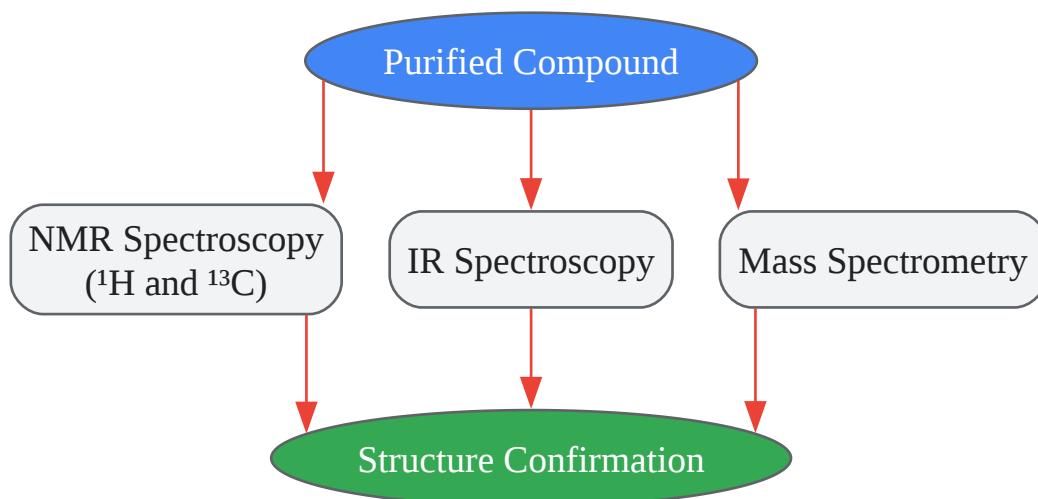
Predicted Spectroscopic Data

Technique	Predicted Data
^1H NMR (CDCl_3 , 400 MHz)	δ (ppm): 4.6-4.8 (dd, 1H, H-3), 4.1-4.3 (m, 2H, H-2), 3.9-4.1 (m, 2H, H-6), 2.6-2.9 (m, 2H, H-5)
^{13}C NMR (CDCl_3 , 100 MHz)	δ (ppm): ~200 (C=O, C-4), ~70 (C-2), ~68 (C-6), ~50 (C-3), ~45 (C-5)
IR (neat)	ν (cm^{-1}): ~2900 (C-H stretch), ~1725 (C=O stretch), ~1100 (C-O-C stretch), ~650 (C-Br stretch)
Mass Spec. (EI)	m/z: 178/180 (M^+ , isotopic pattern for Br), fragments corresponding to loss of Br, CO, and other ring fragments.

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz spectrometer.



Infrared (IR) Spectroscopy:

- Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates.
- Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS):

- Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).

- Ionization: Use Electron Ionization (EI) at 70 eV.
- Analysis: Analyze the resulting mass-to-charge ratios and fragmentation patterns.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [3-Bromodihydro-2H-pyran-4(3H)-one CAS number]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1291664#3-bromodihydro-2h-pyran-4-3h-one-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com